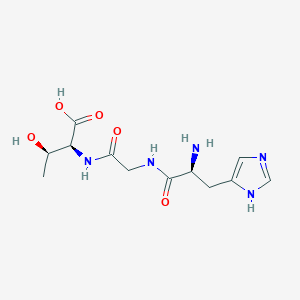
L-Histidylglycyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidylglycyl-L-threonine: is a tripeptide composed of the amino acids histidine, glycine, and threonineThe molecular formula of this compound is C12H19N5O5, and it has a molecular weight of 313.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (L-threonine) to a solid resin. Subsequent amino acids (L-glycine and L-histidine) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, which are capable of producing the desired peptide through their metabolic pathways. The fermentation process is optimized to enhance yield and purity, followed by downstream processing to isolate and purify the peptide .
Analyse Des Réactions Chimiques
Types of Reactions: L-Histidylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of histidyl radicals.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino groups.
Applications De Recherche Scientifique
Chemistry: L-Histidylglycyl-L-threonine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methodologies and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It is also employed in studies related to peptide transport and metabolism .
Medicine: this compound has potential therapeutic applications, including its use as a drug delivery vehicle and in the development of peptide-based drugs. Its ability to interact with specific receptors and enzymes makes it a candidate for targeted therapies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, as a component in cosmetic formulations, and as an additive in food and feed products .
Mécanisme D'action
The mechanism of action of L-Histidylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity and influencing biochemical pathways. Additionally, it can interact with cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses .
Comparaison Avec Des Composés Similaires
L-Histidylglycyl-L-lysine: Another tripeptide with similar structural features but different biological activities.
L-Threonine: A single amino acid that is a component of L-Histidylglycyl-L-threonine but has distinct properties and applications.
Uniqueness: this compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
872713-15-0 |
|---|---|
Formule moléculaire |
C12H19N5O5 |
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
(2S,3R)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H19N5O5/c1-6(18)10(12(21)22)17-9(19)4-15-11(20)8(13)2-7-3-14-5-16-7/h3,5-6,8,10,18H,2,4,13H2,1H3,(H,14,16)(H,15,20)(H,17,19)(H,21,22)/t6-,8+,10+/m1/s1 |
Clé InChI |
BDFCIKANUNMFGB-PMVVWTBXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)

![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
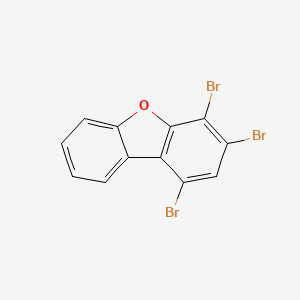
![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
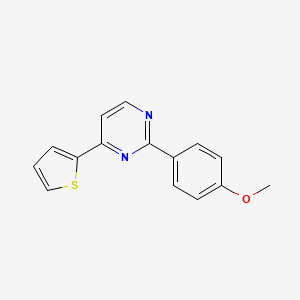
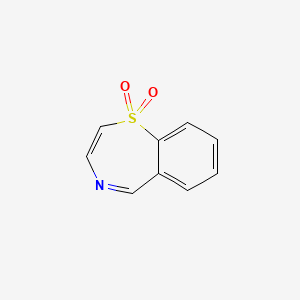
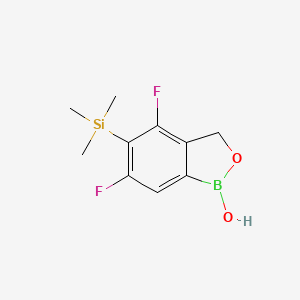
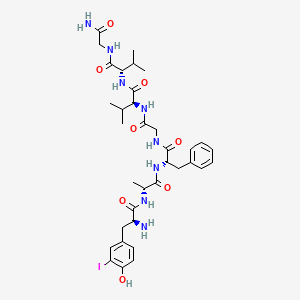
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
